1-Iodo-2-butene

Descripción general

Descripción

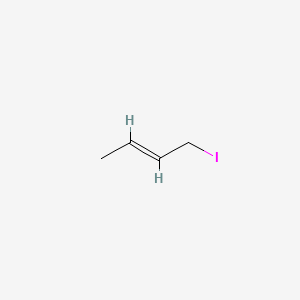

1-Iodo-2-butene is an organic compound with the molecular formula C4H7I. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The compound is notable for its iodine atom attached to the second carbon of the butene chain. This structural feature imparts unique chemical properties to this compound, making it a valuable compound in various chemical reactions and industrial applications .

Métodos De Preparación

1-Iodo-2-butene can be synthesized through several methods. One common synthetic route involves the addition of iodine to 2-butene. This reaction typically requires a catalyst and specific reaction conditions to ensure the selective formation of the desired product. Another method involves the halogenation of 2-butene using iodine monochloride (ICl) as the halogenating agent .

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve optimal results .

Análisis De Reacciones Químicas

1-Iodo-2-butene undergoes a variety of chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides (HX) or halogens (X2).

Oxidation Reactions: this compound can be oxidized to form corresponding epoxides or diols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition of hydrogen bromide (HBr) to this compound results in the formation of 2-bromo-1-iodobutane .

Aplicaciones Científicas De Investigación

1-Iodo-2-butene has several applications in scientific research, including:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.

Material Science: The compound is used in the development of new materials with unique properties.

Biological Studies: Researchers use this compound to study the effects of halogenated alkenes on biological systems.

Mecanismo De Acción

The mechanism of action of 1-Iodo-2-butene involves its interaction with various molecular targets. The iodine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication .

In addition, the double bond in this compound can undergo electrophilic addition reactions with reactive species in biological systems. These reactions can result in the formation of reactive intermediates that can cause cellular damage .

Comparación Con Compuestos Similares

1-Iodo-2-butene can be compared with other halogenated alkenes, such as:

1-Bromo-2-butene: Similar to this compound, this compound has a bromine atom attached to the second carbon of the butene chain.

1-Chloro-2-butene: This compound has a chlorine atom attached to the second carbon of the butene chain.

2-Iodo-1-butene: In this isomer, the iodine atom is attached to the first carbon of the butene chain.

The uniqueness of this compound lies in its specific reactivity and the types of products formed in its reactions. Its iodine atom and double bond make it a valuable compound in various chemical and industrial applications .

Actividad Biológica

1-Iodo-2-butene, an organic compound with the molecular formula CHI, is a member of the alkene family characterized by a carbon-carbon double bond and an iodine atom attached to the first carbon. This compound's unique structure imparts specific chemical properties, particularly its reactivity as an electrophilic alkene. While extensive research on its biological activity is limited, preliminary studies and theoretical analyses suggest potential interactions with biomolecules, which could lead to significant biological effects.

The presence of the iodine atom in this compound creates a polar double bond, enhancing its electrophilic character. This feature allows it to participate in various reactions, particularly those involving nucleophiles such as proteins and nucleic acids. The compound can undergo addition or substitution reactions, potentially leading to enzyme inhibition or DNA modification.

Potential Biological Interactions

Research indicates that this compound may interact with biomolecules through covalent bonding with nucleophilic sites. These interactions could disrupt normal cellular functions and processes, including:

- Enzyme Inhibition : The compound's electrophilic nature suggests it may inhibit enzyme activity by modifying active sites or interfering with substrate binding.

- DNA Modification : There is potential for this compound to react with DNA, possibly leading to mutations or disruptions in replication processes.

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Bromo-2-butene | Similar structure with bromine instead of iodine | Reactivity differs due to bromine's leaving group stability |

| 1-Chloro-2-butene | Contains a chlorine atom at the same position | Chlorine has different reactivity patterns compared to iodine |

| 2-Iodo-1-butene | Iodine attached to the first carbon | Different positional isomer affecting reactivity |

| 1-Iodo-3-trimethylsilyl-2-butene | Contains a trimethylsilyl group | Enhanced stability and reactivity due to silicon presence |

This comparison highlights the unique reactivity profile of this compound influenced by the iodine atom's position within the butene chain.

Case Studies and Research Findings

While specific studies on this compound are sparse, insights can be drawn from related research on halogenated alkenes. For example, halogenated compounds have been shown to exhibit various biological activities, including antimicrobial and anticancer properties. These findings suggest that further exploration of this compound could reveal similar effects.

In one study examining halogenated alkenes, compounds demonstrated significant enzyme inhibition and cytotoxicity against cancer cell lines. Although direct data on this compound is lacking, its structural similarities imply potential for comparable biological activities .

Future Research Directions

Given the preliminary insights into the biological activity of this compound, future research should focus on:

- Mechanistic Studies : Investigating the specific interactions between this compound and biomolecules to elucidate its mechanisms of action.

- In Vivo Studies : Conducting animal model studies to assess the compound's effects on cellular processes and overall health.

- Comparative Toxicology : Evaluating the toxicity profiles of this compound in comparison to other halogenated alkenes.

Propiedades

IUPAC Name |

(E)-1-iodobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7I/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPHPAWGOMDGMA-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.